N-Desisobutyl-N-propyl Rifabutin
CAS No.: 75903-10-5
Cat. No.: VC0029411
Molecular Formula: C₄₅H₆₀N₄O₁₁
Molecular Weight: 832.98
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75903-10-5 |
---|---|
Molecular Formula | C₄₅H₆₀N₄O₁₁ |
Molecular Weight | 832.98 |
IUPAC Name | [(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
Standard InChI | InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 |
SMILES | CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Introduction
Chemical Structure and Properties
N-Desisobutyl-N-propyl Rifabutin has a well-defined chemical structure characterized by specific physiochemical properties that distinguish it from other rifamycin derivatives. The compound is identified by its unique CAS number (75903-10-5) in chemical databases .
Molecular Information
The following table summarizes the key molecular characteristics of N-Desisobutyl-N-propyl Rifabutin:
Property | Value |
---|---|
CAS Number | 75903-10-5 |
Molecular Formula | C₄₅H₆₀N₄O₁₁ |
Molecular Weight | 832.97800 g/mol |
Exact Mass | 832.42600 g/mol |
PSA (Polar Surface Area) | 209.04000 Ų |
LogP | 4.34790 |
Table 1: Molecular properties of N-Desisobutyl-N-propyl Rifabutin
The molecular formula C₄₅H₆₀N₄O₁₁ indicates the presence of 45 carbon atoms, 60 hydrogen atoms, 4 nitrogen atoms, and 11 oxygen atoms in its structure . This composition reflects the complex macrocyclic structure characteristic of rifamycin derivatives, with multiple functional groups contributing to its biological activity.
Physicochemical Properties
N-Desisobutyl-N-propyl Rifabutin has a relatively high molecular weight of approximately 833 g/mol, which is typical for rifamycin analogs . The compound's LogP value of 4.34790 suggests it has significant lipophilicity, which may influence its ability to penetrate cellular membranes and various tissue barriers . This property potentially affects its distribution within the body and its ability to reach infection sites.
The Polar Surface Area (PSA) of 209.04000 Ų indicates the presence of numerous polar groups in the molecule . This characteristic likely influences the compound's solubility profile and its interactions with biological targets, including RNA polymerase, which is the primary target of rifamycin antibiotics.
Relationship to Rifabutin and Other Analogs
N-Desisobutyl-N-propyl Rifabutin belongs to the broader category of rifabutin analogs. Rifabutin itself is a semisynthetic derivative of rifamycin S, which has been chemically modified to enhance its antimycobacterial properties . The development of rifabutin analogs represents an important research direction in addressing challenges associated with mycobacterial infections.
Synthetic Approaches
The synthesis of N-Desisobutyl-N-propyl Rifabutin likely builds upon established methods for rifabutin synthesis, with specific modifications to introduce the propyl group and remove the isobutyl group.
Research Limitations and Future Directions
The available research on N-Desisobutyl-N-propyl Rifabutin reveals significant gaps in our understanding of this compound's full pharmaceutical profile.
Current Research Gaps
-
Detailed pharmacokinetic studies specific to N-Desisobutyl-N-propyl Rifabutin
-
Comparative efficacy against various mycobacterial strains
-
Resistance profile compared to rifabutin and other analogs
-
Toxicity and side effect profiles
-
Clinical applications and therapeutic potential
Promising Research Directions
Future research on N-Desisobutyl-N-propyl Rifabutin could productively focus on:
-
Comprehensive characterization of its antimycobacterial spectrum, particularly against drug-resistant strains
-
Development of optimized synthesis routes with improved yields
-
Exploration of innovative drug delivery systems, building on those developed for rifabutin
-
Investigation of its efficacy against non-replicating or persistent mycobacterial populations
-
Clinical evaluation for specific indications, particularly where rifabutin has shown limitations
The recent success of ADP-ribosylation-resistant rifabutin analogs against persistent Mycobacterium abscessus suggests potential applications for N-Desisobutyl-N-propyl Rifabutin in addressing similar challenging infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume